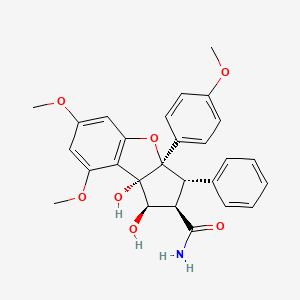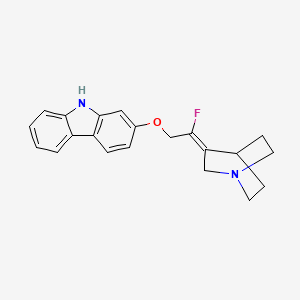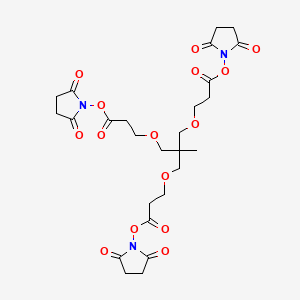
m-C-三(CH2-PEG1-NHS 酯)
描述
M-C-tri(CH2-PEG1-NHS ester) is a non-cleavable 1 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Chemical Reactions Analysis
M-C-tri(CH2-PEG1-NHS ester) is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Physical And Chemical Properties Analysis
The molecular weight of m-C-tri(CH2-PEG1-NHS ester) is 627.6 g/mol . It has a molecular formula of C26H33N3O15 . The compound is solid and colorless to off-white .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of m-C-tri(CH2-PEG1-NHS ester), also known as Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate:
Antibody-Drug Conjugates (ADCs)
m-C-tri(CH2-PEG1-NHS ester): is extensively used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells. The non-cleavable nature of this linker ensures that the drug remains attached to the antibody until it is internalized by the target cell, enhancing the specificity and efficacy of the treatment .
Protein Labeling and Modification
This compound is highly effective in protein labeling and modification due to its NHS ester groups, which react with primary amines on proteins. This allows for the attachment of various probes, such as fluorescent dyes or biotin, facilitating the study of protein interactions, localization, and function in biological research .
Peptide Synthesis
In peptide synthesis, m-C-tri(CH2-PEG1-NHS ester) is used to introduce PEGylation, which improves the solubility, stability, and bioavailability of peptides. PEGylation can also reduce immunogenicity and proteolytic degradation, making peptides more suitable for therapeutic applications .
Surface Functionalization
The compound is employed in surface functionalization of biomaterials and nanoparticles. By attaching m-C-tri(CH2-PEG1-NHS ester) to surfaces, researchers can introduce functional groups that facilitate the binding of biomolecules, enhancing the biocompatibility and functionality of medical devices, biosensors, and drug delivery systems .
Cell Surface Engineering
m-C-tri(CH2-PEG1-NHS ester): is used in cell surface engineering to modify cell membranes with functional groups or biomolecules. This technique is valuable in cell-based therapies, tissue engineering, and the study of cell signaling and interactions, as it allows for the precise manipulation of cell surface properties.
These applications highlight the versatility and importance of m-C-tri(CH2-PEG1-NHS ester) in various fields of scientific research, particularly in biomedicine and biotechnology.
BOC Sciences MedChemExpress ChemicalBook BOC Sciences : MedChemExpress : ChemicalBook : BOC Sciences : MedChemExpress
作用机制
Target of Action
The primary target of m-C-tri(CH2-PEG1-NHS ester), also known as Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate, is to serve as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules that are designed to selectively deliver cytotoxic agents to tumor cells .
Mode of Action
It attaches the antibody to the cytotoxic drug through a stable bond . The ADC, with the help of the antibody, then seeks out the tumor cells and binds to them. Once inside the cell, the cytotoxic drug is released to destroy the cell .
Biochemical Pathways
The exact biochemical pathways affected by m-C-tri(CH2-PEG1-NHS ester) depend on the specific antibody and cytotoxic drug used in the ADC. Generally, the antibody guides the ADC to the tumor cell by binding to specific antigens on the cell surface . After internalization, the cytotoxic drug works to interrupt cell division or block growth signals, leading to cell death .
Pharmacokinetics
The pharmacokinetics of m-C-tri(CH2-PEG1-NHS ester) are complex and depend on the properties of the antibody and the cytotoxic drug. The linker itself is designed to be stable in the bloodstream, which helps to prevent premature release of the drug . This stability can enhance the bioavailability of the drug, allowing it to reach the tumor cells more effectively .
Result of Action
The result of the action of m-C-tri(CH2-PEG1-NHS ester) is the targeted delivery of cytotoxic drugs to tumor cells . By using this linker in the synthesis of ADCs, the cytotoxic drug can be delivered more selectively, reducing damage to healthy cells and potentially improving the efficacy of cancer treatments .
Action Environment
The action of m-C-tri(CH2-PEG1-NHS ester) can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of certain enzymes in the tumor microenvironment can influence the release of the drug .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]-2-methylpropoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O15/c1-26(14-39-11-8-23(36)42-27-17(30)2-3-18(27)31,15-40-12-9-24(37)43-28-19(32)4-5-20(28)33)16-41-13-10-25(38)44-29-21(34)6-7-22(29)35/h2-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRQCGBFYSSHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCC(=O)ON1C(=O)CCC1=O)(COCCC(=O)ON2C(=O)CCC2=O)COCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-C-tri(CH2-PEG1-NHS ester) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



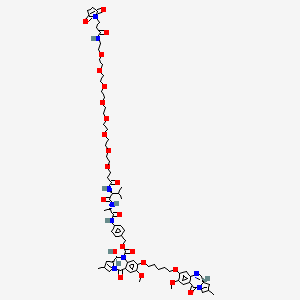

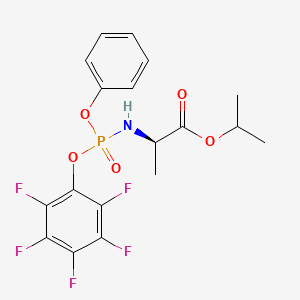

![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)
![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
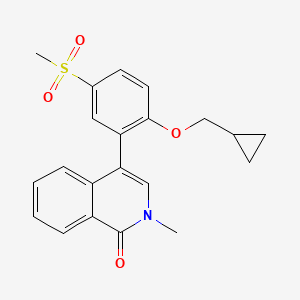
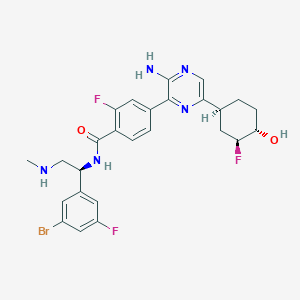
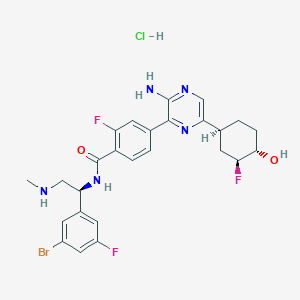
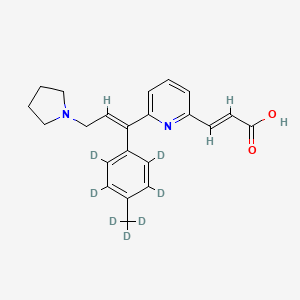
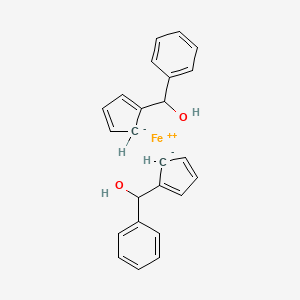
![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)
